molecular formula C10H6ClN3O6 B1394372 [5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1216502-69-0

[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Cat. No. B1394372
M. Wt: 299.62 g/mol
InChI Key: WVYRFHWQKYSXTH-UHFFFAOYSA-N
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Description

This compound is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, a nitro group, and an oxadiazole ring . Phenylacetic acid derivatives are known to possess various types of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s worth noting that a variety of synthesis methods have been reported for pyrazole derivatives, which are five-membered heterocycles like oxadiazole .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring (a benzene ring with a carbon bearing a nitro group), a carboxylic acid group, and an oxadiazole ring .

Scientific Research Applications

  • Anti-Salmonella Typhi Activity : One study synthesized various 1,3,4-oxadiazole derivatives, including those related to the chemical , which showed significant antibacterial activity against Salmonella typhi (Salama, 2020).

  • In Vitro Cytotoxicity for Cancer Cell Lines : Research on 1,3,4-oxadiazoline derivatives from 2-hydroxy-5-iodobenzoic acid, a related compound, demonstrated good inhibitory abilities on human cancer cell lines KB and Hep-G2 (Tien et al., 2018).

  • Antibacterial and Antifungal Activities : Another study on 2,5 disubstituted 1,3,4-oxadiazole derivatives highlighted their remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

  • Antidiabetic Potential : Synthesis and evaluation of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, closely related compounds, revealed in vitro antidiabetic activity using the α-amylase inhibition assay (Lalpara et al., 2021).

  • Anticancer Evaluation : A study synthesized 1,3,4-oxadiazole derivatives for in vitro anticancer evaluation, demonstrating significant activity on various cancer cell lines (Salahuddin et al., 2014).

  • Anti-Staphylococcal Activity : Research on N-Acylhydrazones and new 1,3,4-Oxadiazole derivatives indicated strong activity against several strains of Staphylococcus aureus (Oliveira et al., 2012).

  • Anti-Inflammatory and Analgesic Agents : Fenbufen-based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones, structurally related, were synthesized and found to have significant anti-inflammatory and analgesic activities (Husain et al., 2009).

  • Antimicrobial Properties : Synthesis and evaluation of 1,3,4-oxadiazole-based chalcone derivatives as antimicrobial agents showed potential against multidrug-resistant bacteria and fungi (Joshi & Parikh, 2013).

  • Corrosion Inhibition : A study investigated substituted oxadiazoles, including derivatives of 1,3,4-oxadiazole, for their effect on the corrosion of mild steel in HCl medium, indicating potential applications in material science (Lagrenée et al., 2001).

properties

IUPAC Name

2-[5-(2-chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O6/c11-7-3-5(14(18)19)1-2-6(7)9-12-13(4-8(15)16)10(17)20-9/h1-3H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYRFHWQKYSXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NN(C(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 3
[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 4
[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 5
[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 6
[5-(2-Chloro-4-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

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